molecular formula C12H16N4 B068067 4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine CAS No. 173838-63-6

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine

Cat. No.: B068067
CAS No.: 173838-63-6
M. Wt: 216.28 g/mol
InChI Key: PZFFSGZBQUSNGT-UHFFFAOYSA-N
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Description

4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine, also known as 4-PIBA, is an organic compound that is widely used in a variety of scientific research applications. It has a unique structure that makes it a versatile molecule, as it can be used as a linker or a scaffold in organic synthesis and chemical biology. 4-PIBA has many biochemical and physiological effects, and it has been used to study a variety of biological processes.

Scientific Research Applications

  • Synthesis and Complexation Studies : Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including butan-1-amine. They characterized these compounds and determined the stability constants of their Cu(II) complexes (Pařík & Chlupatý, 2014).

  • Synthetic Route Exploration : Bakke et al. (2003) investigated a new synthetic route to substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine, involving the use of butylamine and other compounds (Bakke, Gautun, & Svensen, 2003).

  • Anticancer Activity Evaluation : Kumar et al. (2013) focused on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, assessing their anticancer activity against various cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).

  • Insulin-Like Growth Factor 1-Receptor (IGF-1R) Inhibitors : Velaparthi et al. (2007) discovered and synthesized inhibitors of IGF-1R, demonstrating that amine-containing side chains at specific positions significantly improved enzyme potency (Velaparthi et al., 2007).

  • Crystal Structure and Hirshfeld Surface Analysis : Dhanalakshmi et al. (2018) conducted a study on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, providing insights into their structural properties (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

  • Multi-Component Synthesis of Poly-Substituted Imidazoles : Wu et al. (2010) developed a multicomponent protocol for synthesizing various poly-substituted 2-(pyridin-2-yl)imidazoles, showcasing the efficiency of this method (Wu, Jiang, Xu, Su, Lu, & Ji, 2010).

  • Synthesis of Imidazo[1,2-a]pyridin-2-one Derivatives : Tu et al. (2007) synthesized a new series of imidazo[1,2-a]pyridin-2-one derivatives, highlighting the convenience and efficiency of their method (Tu et al., 2007).

  • Large-Scale Synthesis of Imidazole−Thienopyridine : Ragan et al. (2003) described the large-scale synthesis of a specific imidazole−thienopyridine compound, employing cross-coupling methods for its production (Ragan et al., 2003).

Mechanism of Action

Target of Action

The compound “4-[4-(3-PYRIDYL)IMIDAZOL-1-YL]BUTYLAMINE” is primarily involved in the synthesis of antidepressant molecules . The primary targets of this compound are the noradrenergic, dopaminergic, and serotonergic systems . These systems are responsible for the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system (CNS) .

Mode of Action

The compound interacts with its targets by influencing the release of these neurotransmitters . It is believed to correct the improper release of these neurotransmitters, which is a common cause of depression . The compound’s interaction with these targets results in changes in the CNS, leading to alleviation of depressive symptoms .

Biochemical Pathways

The compound affects the biochemical pathways associated with the release of monoamine neurotransmitters . By influencing these pathways, it can help restore the balance of these neurotransmitters in the CNS . The downstream effects of these changes include improved mood and reduced depressive symptoms .

Pharmacokinetics

The compound’s impact on bioavailability is significant, as it directly influences the concentration of neurotransmitters in the cns .

Result of Action

The molecular and cellular effects of the compound’s action include the restoration of the balance of monoamine neurotransmitters in the CNS . This can lead to a substantial improvement in depressive symptoms, with approximately 50-60% of people with depression experiencing substantial improvement when using medications that influence these neurotransmitters .

Properties

IUPAC Name

4-(4-pyridin-3-ylimidazol-1-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c13-5-1-2-7-16-9-12(15-10-16)11-4-3-6-14-8-11/h3-4,6,8-10H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFFSGZBQUSNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN(C=N2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453043
Record name 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173838-63-6
Record name 4-[4-(Pyridin-3-yl)-1H-imidazol-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the procedure of Stage B of Example 1, 1.66 g of the product of Stage A and 0.46 ml of hydrazine hydrate in 30 ml of ethanol were reacted to obtain 936 mag of the desired product which was used as is for the synthesis.
Name
product
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using the procedure of Stage B of Example 1, 1.66 g of the product of Stage A and 0.46 ml of hydrazine hydrate in 30 ml of ethanol were reacted to obtain 936 mg of the desired product which was used as is for the synthesis.
Name
product
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
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4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
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4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
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4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine
Reactant of Route 6
4-(4-(Pyridin-3-yl)-1H-imidazol-1-yl)butan-1-amine

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